molecular formula C7H7ClO3S2 B595793 Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate CAS No. 104386-68-7

Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B595793
CAS No.: 104386-68-7
M. Wt: 238.7
InChI Key: CGDCDNALBHZWNI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of a chloro, hydroxy, and methylthio group attached to the thiophene ring, along with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydrolysis and esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrolysis step may involve aqueous acidic or basic conditions. The final esterification step is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also focus on minimizing by-products and optimizing the purification process, often employing techniques like distillation, crystallization, and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated thiophene derivative.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of different substituted thiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 4-chloro-3-oxo-5-(methylthio)thiophene-2-carboxylate.

    Reduction: Formation of 3-hydroxy-5-(methylthio)thiophene-2-carboxylate.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

    Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Lacks the methylthio group, resulting in different chemical and biological properties.

    Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate:

    Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate: Lacks the hydroxy group, altering its chemical behavior and interactions.

Uniqueness: Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the chloro, hydroxy, and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDCDNALBHZWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743231
Record name Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104386-68-7
Record name Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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